(S)-(+)-2-Chloromandelic acid
Overview
Description
(S)-(+)-2-Chloromandelic acid is a chiral compound with the molecular formula C8H7ClO3 It is an optically active form of mandelic acid, where the chlorine atom is substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Chloromandelic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from benzaldehyde derivatives. The process typically includes the chlorination of mandelic acid using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures using specific enzymes like nitrilases or lipases can yield the desired enantiomer with high purity. Additionally, microbial fermentation processes have been explored to produce this compound from renewable feedstocks.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Chloromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoylformic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-chlorophenyl ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed:
Oxidation: 2-Chlorobenzoylformic acid.
Reduction: 2-Chlorophenyl ethanol.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-2-Chloromandelic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Chloromandelic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the chlorine atom enhances its binding affinity and specificity towards these targets. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Mandelic Acid: The parent compound without the chlorine substitution.
®-(-)-2-Chloromandelic Acid: The enantiomer of (S)-(+)-2-Chloromandelic acid.
2-Bromomandelic Acid: A similar compound with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in certain chemical reactions and greater selectivity in biological interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312276 | |
Record name | (S)-2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52950-19-3 | |
Record name | (S)-2-Chloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52950-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Chloromandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-(2-Chlorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-2-CHLOROMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3948WAT0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the enzymatic approaches for resolving (R,S)-2-chloromandelic acid?
A3: Lipase AK demonstrates high enantioselectivity towards (R,S)-2-chloromandelic acid, preferentially catalyzing the transesterification of the (R)-enantiomer with vinyl acetate []. This enzymatic resolution method provides a promising route for obtaining (S)-(+)-2-Chloromandelic acid with high enantiomeric excess. Optimization of parameters such as solvent, temperature, and substrate ratio is crucial for maximizing conversion and enantioselectivity. Computational modeling, based on reaction kinetics and mechanisms, can help predict and optimize the process [], leading to a more efficient and cost-effective method for producing enantiopure this compound.
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